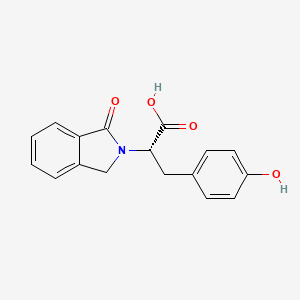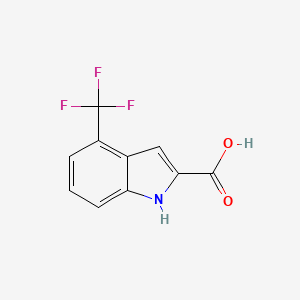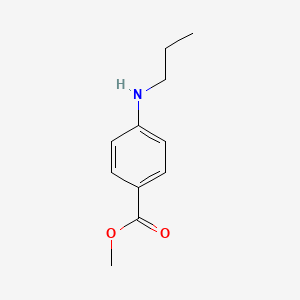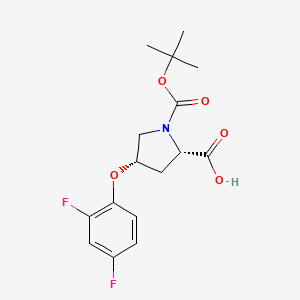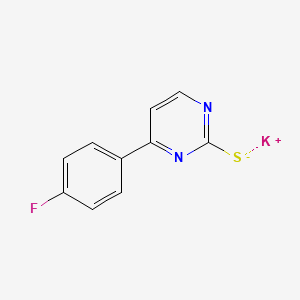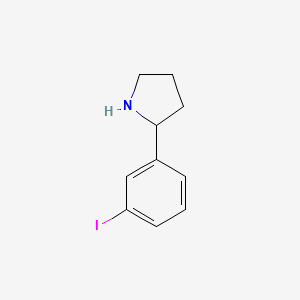
2-(3-Iodophenyl)pyrrolidine
概要
説明
2-(3-Iodophenyl)pyrrolidine is a compound with the CAS Number: 317355-10-5 . It has a molecular weight of 273.12 . The compound is a liquid at room temperature . The IUPAC name for this compound is 2-(3-iodophenyl)pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine compounds is often achieved through ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 2-(3-Iodophenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle that is widely used by medicinal chemists . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
2-(3-Iodophenyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 273.12 .科学的研究の応用
Radiochemical Synthesis
A study by Zhong et al. (1999) demonstrated the synthesis of a 3β-(4-iodophenyl)tropane-2β-pyrrolidine carboxamide (RTI-229), radiolabelled with iodine-125. This compound, an analog of WIN 35,065-2, was created for potential use in neuroimaging and neuropharmacological research, particularly in the study of dopamine transporters (Zhong et al., 1999).
Anticancer Compound Synthesis
Ramachandran et al. (2012) reported the synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives, showcasing their potential as anticancer agents. These compounds were synthesized through a domino reaction involving γ-butyrolactam (2-pyrrolidinone), aromatic aldehyde, and substituted thiophenol (Ramachandran et al., 2012).
Catalytic and Structural Chemistry
Nagel and Nedden (1997) explored the synthesis of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, which have applications in enantioselective catalysis. This study highlights the importance of such compounds in asymmetric synthesis and their potential use in producing pharmaceuticals and other fine chemicals (Nagel & Nedden, 1997).
Chemosensory Applications
Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl fluoroionophore, capable of acting as a selective chemosensor for Al(3+) ions. This research could lead to practical applications in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).
PI3K Inhibitors for Cancer Treatment
Muralidharan et al. (2017) synthesized a series of pyrrolidin-2-one derivatives and evaluated them as potential phosphoinositide 3-kinase (PI3K) inhibitors for cancer treatment. This study underscores the role of pyrrolidine derivatives in developing new therapeutic agents (Muralidharan, Alagumuthu, & Sathiyanarayanan Kulathu Iyer, 2017).
Safety and Hazards
The safety information for 2-(3-Iodophenyl)pyrrolidine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Pyrrolidine compounds, including 2-(3-Iodophenyl)pyrrolidine, hold promise for future drug discovery efforts due to their diverse biological activities . The pyrrolidine ring’s stereogenicity is a significant feature that can lead to different biological profiles of drug candidates . This work can guide medicinal chemists in designing new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with various targets, leading to a range of biological effects
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
The compound’s iodophenyl group may influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
Pyrrolidine alkaloids have been shown to exert a range of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific effects of 2-(3-Iodophenyl)pyrrolidine would depend on its interaction with its targets and the biochemical pathways it affects.
特性
IUPAC Name |
2-(3-iodophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTZSBYCEAUXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



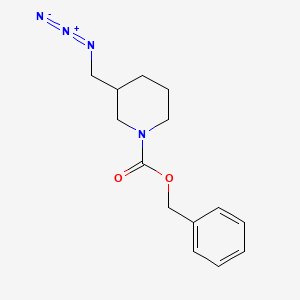
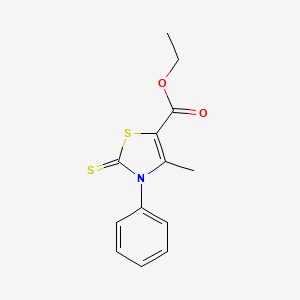

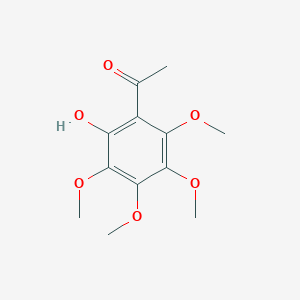
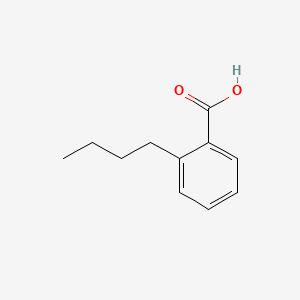

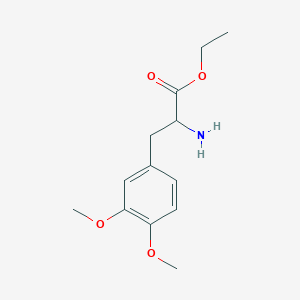
![2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3124190.png)
